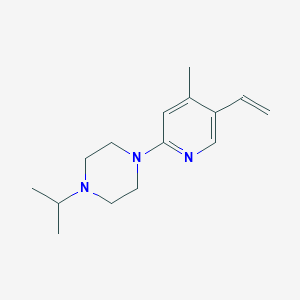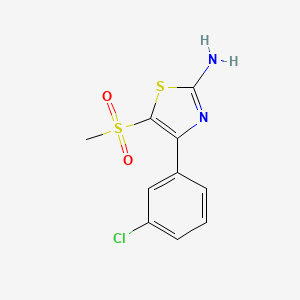
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9ClN2O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a chlorophenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Substitution Reactions: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the thiazole ring.
Sulfonylation: The methylsulfonyl group is added via sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques like microwave-assisted synthesis or catalytic processes to optimize reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiazoles with various functional groups.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)thiazol-2-amine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
5-(Methylsulfonyl)thiazol-2-amine:
4-Phenyl-5-(methylsulfonyl)thiazol-2-amine: Substitutes the chlorophenyl group with a phenyl group, leading to variations in its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C10H9ClN2O2S2 |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13) |
Clé InChI |
YHSQPJFTQSBHTD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)



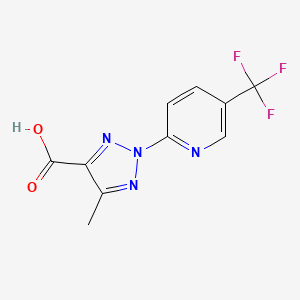

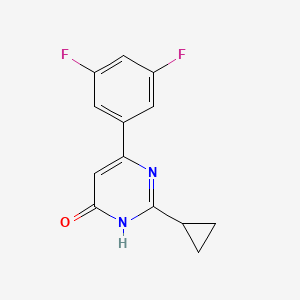
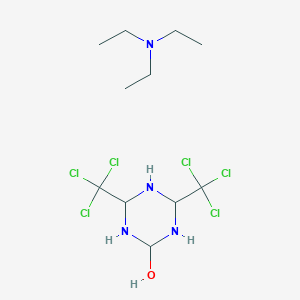

![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)
